molecular formula C18H16O5 B2666465 3,4-Methylenedioxy-2',4'-dimethoxychalcone CAS No. 151703-89-8

3,4-Methylenedioxy-2',4'-dimethoxychalcone

Cat. No.: B2666465
CAS No.: 151703-89-8
M. Wt: 312.321
InChI Key: XMQLRMQKCIIQEY-XVNBXDOJSA-N
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Description

3,4-Methylenedioxy-2',4'-dimethoxychalcone is a synthetic chalcone derivative supplied for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. In vitro studies have demonstrated that this compound exhibits potent antitumor activity, showing superior efficacy against human lung carcinoma (A549), human colon carcinoma (SW620), and human hepatocarcinoma (HepG2) cell lines when compared to the reference drug 5-fluorouracil . This positions it as a promising candidate for investigative oncology research and early-stage drug discovery. Chalcones are a class of compounds known for their broad spectrum of biological activities, which often include anticancer, antifungal, and autophagy-inducing effects, largely attributed to their α,β-unsaturated ketone structure . Related chalcone derivatives have been shown to act as inducers of autophagy, a cellular degradation process, and have displayed efficacy in reducing atherosclerosis in mouse models, suggesting potential applications in cardiovascular disease research . Furthermore, structurally similar 3',4'-methylenedioxychalcone derivatives have exhibited significant antifungal activity by inhibiting mycelial growth and conidial germination, potentially through inhibition of the succinate dehydrogenase enzyme . Researchers are exploring this compound for its potential as a lead structure in developing novel chemotherapeutic and anti-proliferative agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-13-5-6-14(17(10-13)21-2)15(19)7-3-12-4-8-16-18(9-12)23-11-22-16/h3-10H,11H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQLRMQKCIIQEY-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of 3,4 Methylenedioxy 2 ,4 Dimethoxychalcone

Identification from Botanical Sources

The compound 3,4-Methylenedioxy-2',4'-dimethoxychalcone has been identified as a natural product isolated from the roots of Millettia erythrocalyx, a plant belonging to the Fabaceae family. nih.gov In a study focused on the chemical constituents of this botanical source, this specific chalcone (B49325) was isolated alongside ten other known flavonoids. nih.gov The structural elucidation of this compound was accomplished through comprehensive analysis of its spectroscopic data. nih.gov While other flavonoids have been isolated from the pods of Millettia erythrocalyx, the roots have been specifically identified as the source of this particular chalcone. nih.govnih.gov

The isolation of chalcones from plant materials involves a series of standard phytochemical procedures, beginning with extraction and followed by purification.

Extraction: The initial step typically involves the extraction of bioactive compounds from dried and powdered plant material. nih.govresearchgate.net Solvents such as methanol (B129727), ethanol (B145695), or dichloromethane (B109758) are commonly used to create a crude extract. nih.govresearchgate.netgoogle.com This process is often performed multiple times at controlled temperatures to ensure maximum yield of secondary metabolites from the plant matrix. nih.gov The combined extracts are then concentrated under reduced pressure to remove the solvent, resulting in a crude extract ready for further purification. nih.govgoogle.com

Purification: Purification of the specific chalcone from the complex crude extract is most commonly achieved using chromatographic techniques. jetir.org Column chromatography is a principal method, where the crude extract is passed through a stationary phase (like silica (B1680970) gel) and eluted with a solvent system of increasing polarity, such as a petroleum ether/ethyl acetate (B1210297) mixture. nih.govjetir.org Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the compound of interest. jetir.org Further purification steps, such as recrystallization, may be employed to obtain the pure crystalline compound. jetir.org More advanced techniques like solid-phase extraction (SPE) and High-Performance Liquid Chromatography (HPLC) can also be utilized for more precise separation and analysis. nih.gov

Table 1: Isolation of this compound

Parameter Details
Botanical Source Millettia erythrocalyx nih.gov
Plant Part Roots nih.gov
Extraction Method Solvent Extraction
Purification Technique Column Chromatography, Spectroscopic Analysis nih.gov

| Isolated Compound | this compound nih.gov |

Biogenetic Considerations of this compound

Chalcones are secondary metabolites that serve as central precursors in the biosynthesis of flavonoids and isoflavonoids in plants. mdpi.comnih.govnih.gov

The biosynthesis of chalcones is catalyzed by the enzyme chalcone synthase (CHS), a type III polyketide synthase found universally in higher plants. mdpi.comwikipedia.orgnih.gov The formation of the characteristic C6-C3-C6 backbone of chalcones occurs via a Claisen-Schmidt condensation reaction at the enzymatic level. semanticscholar.org

The process begins with precursors from the phenylpropanoid pathway. One molecule of a CoA-activated cinnamic acid derivative (for the B-ring and the adjacent three-carbon bridge) and three molecules of malonyl-CoA are required. mdpi.comsemanticscholar.org For this compound, the specific precursors are proposed to be:

3,4-Methylenedioxycinnamoyl-CoA : This molecule, derived from phenylalanine, would provide the B-ring with its characteristic methylenedioxy group.

Three molecules of Malonyl-CoA : These provide the carbon atoms that form the A-ring of the chalcone.

Chalcone synthase catalyzes the sequential condensation of the three malonyl-CoA units with the starter 3,4-Methylenedioxycinnamoyl-CoA molecule, followed by cyclization and aromatization to yield the final chalcone structure. Subsequent modifications, such as methoxylation at the 2' and 4' positions of the A-ring, are carried out by specific O-methyltransferase (OMT) enzymes.

Chalcones are pivotal intermediates in the biosynthesis of a vast array of plant polyphenolic compounds. mdpi.comnih.gov They represent a branching point in the flavonoid pathway. researchgate.net

Flavonoid Biosynthesis : The enzyme chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (B1672756). encyclopedia.pub This flavanone then serves as the substrate for various enzymes such as flavanone 3-hydroxylase (F3H), flavone (B191248) synthase (FNS), and flavonoid 3'-hydroxylase (F3'H), leading to the production of diverse flavonoid classes including flavonols, flavones, and anthocyanins. encyclopedia.pub

Isoflavonoid Biosynthesis : In leguminous plants, chalcones are precursors to isoflavonoids. The key step is a 2,3-aryl migration of the B-ring, a reaction catalyzed by the enzyme 2-hydroxyisoflavanone (B8725905) synthase (IFS), which is a cytochrome P450-dependent monooxygenase. This reaction converts the flavanone intermediate (derived from the chalcone) into an isoflavone, the core structure of all isoflavonoids. acs.orgscispace.com

Therefore, this compound serves as a crucial biogenetic precursor, standing at the gateway to the synthesis of a wide variety of flavonoids and isoflavonoids with potentially complex substitution patterns. mdpi.comacs.org

Table 2: Biosynthetic Role of this compound

Feature Description
Precursor Type Cinnamic Acid Derivative (B-Ring); Malonyl-CoA (A-Ring) mdpi.com
Key Biosynthetic Enzyme Chalcone Synthase (CHS) mdpi.comwikipedia.orgnih.gov
Immediate Product Class Chalcone mdpi.com
Subsequent Enzyme (Flavonoids) Chalcone Isomerase (CHI) encyclopedia.pub
Subsequent Product (Flavonoids) Flavanone encyclopedia.pub
Subsequent Pathway (Isoflavonoids) Conversion to flavanone, followed by aryl migration via 2-hydroxyisoflavanone synthase (IFS) acs.orgscispace.com

| Final Product Classes | Flavonoids (Flavones, Flavonols, etc.), Isoflavonoids mdpi.comencyclopedia.pubacs.org |

Table of Compounds Mentioned

Compound Name
This compound
p-Coumaroyl CoA
Malonyl-CoA
Phenylalanine
Flavanone
Flavonol
Flavone
Anthocyanin
Isoflavone
Dichloromethane
Methanol
Ethanol
Ethyl Acetate

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of 3,4-Methylenedioxy-2',4'-dimethoxychalcone, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.

The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule. The analysis of chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) allows for the assignment of each proton to its specific position in the molecular structure.

The spectrum shows two distinct signals for the methoxy (B1213986) groups (–OCH₃) at δ 3.86 and δ 3.90 ppm, each integrating to three protons. A characteristic singlet for the methylenedioxy (–O-CH₂-O–) protons appears at δ 5.98 ppm. The vinyl protons of the chalcone (B49325) backbone are observed as doublets at δ 7.21 (α-H) and δ 7.64 (β-H), with a large coupling constant of J = 15.6 Hz, which is characteristic of a trans configuration. The aromatic protons on the dimethoxy-substituted A-ring and the methylenedioxy-substituted B-ring are resolved in the aromatic region of the spectrum, and their specific assignments are confirmed through coupling patterns.

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
2'-OCH₃3.90s-
4'-OCH₃3.86s-
3'-H6.48d2.3
5'-H6.61dd8.5, 2.3
6'-H7.78d8.5
α-H7.21d15.6
β-H7.64d15.6
2-H7.15d1.7
5-H6.81d8.0
6-H7.06dd8.0, 1.7
-O-CH₂-O-5.98s-

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum for this compound displays 18 distinct carbon signals, consistent with its molecular formula.

Key signals include the carbonyl carbon (C=O) at a downfield shift of δ 191.7 ppm. The carbons of the two methoxy groups appear at δ 55.7 and δ 56.1 ppm, while the methylenedioxy carbon is observed at δ 101.4 ppm. The olefinic carbons, C-α and C-β, are found at δ 125.7 and δ 141.6 ppm, respectively. The remaining signals in the aromatic region correspond to the carbons of the two phenyl rings.

PositionChemical Shift (δ ppm)
2'-OCH₃56.1
4'-OCH₃55.7
C=O191.7
α-C125.7
β-C141.6
C-1129.6
C-2108.8
C-3148.2
C-4149.3
C-5106.6
C-6124.6
-O-CH₂-O-101.4
C-1'122.2
C-2'160.7
C-3'98.8
C-4'164.2
C-5'106.1
C-6'132.0

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a strong cross-peak between the α-H (δ 7.21) and β-H (δ 7.64) signals would confirm their direct coupling across the double bond. Additionally, correlations between adjacent aromatic protons, such as H-5' (δ 6.61) and H-6' (δ 7.78), would be observed, solidifying their positions on the A-ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. Key correlations would include the methoxy protons (δ 3.90, 3.86) to their respective carbons (δ 56.1, 55.7) and the methylenedioxy protons (δ 5.98) to their carbon (δ 101.4). Each aromatic and vinyl proton would also show a direct correlation to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. For instance, the vinyl proton β-H (δ 7.64) would show a correlation to the carbonyl carbon (C=O) at δ 191.7 ppm, establishing the connectivity of the enone system. Protons of the methoxy groups (δ 3.90, 3.86) would show correlations to the aromatic carbons they are attached to (C-2' at δ 160.7 and C-4' at δ 164.2, respectively), confirming their placement on the A-ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 312, which corresponds to the molecular formula C₁₈H₁₆O₅.

The fragmentation pattern is characteristic of the chalcone structure. Key fragment ions are observed at m/z 181, which corresponds to the 2,4-dimethoxybenzoyl cation, and at m/z 149, representing the 3,4-methylenedioxycinnamoyl fragment. The presence of these major fragments confirms the identity of the two aromatic ring systems and their substituents. Other significant fragments are observed at m/z 151, 131, and 121, which arise from further fragmentation of the primary ions.

m/zProposed Fragment Ion
312[M]⁺ (Molecular Ion)
181[C₁₀H₉O₃]⁺ (2,4-dimethoxybenzoyl cation)
151Fragment from 2,4-dimethoxybenzoyl moiety
149[C₉H₇O₂]⁺ (3,4-methylenedioxycinnamoyl cation)
131Fragment from 3,4-methylenedioxycinnamoyl moiety
121Fragment from 2,4-dimethoxybenzoyl moiety

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A strong and sharp absorption band is observed at 1645 cm⁻¹, which is indicative of the stretching vibration of the α,β-unsaturated carbonyl group (C=O). The presence of aromatic rings is confirmed by the C=C stretching vibrations in the region of 1605–1448 cm⁻¹. The bands corresponding to the C-O stretching of the ether linkages (methoxy and methylenedioxy groups) are also prominent in the spectrum.

Wavenumber (νₘₐₓ, cm⁻¹)Assignment
1645C=O stretch (α,β-unsaturated ketone)
1605, 1582, 1512, 1448C=C stretch (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within its chromophoric system. The chalcone scaffold, with its extended system of conjugated π-electrons spanning the two aromatic rings and the enone bridge, acts as a strong chromophore.

The UV-Vis spectrum of this compound, typically recorded in methanol (B129727) or ethanol (B145695), shows two major absorption maxima (λₘₐₓ). A high-intensity band is observed at 363 nm, which is attributed to the π → π* transition within the cinnamoyl system (B-ring and enone bridge). A second band is observed at 297 nm, corresponding to the π → π* transition associated with the benzoyl system (A-ring).

Absorption Maxima (λₘₐₓ, nm)Assignment (Electronic Transition)
297π → π* (Benzoyl system - Ring A)
363π → π* (Cinnamoyl system - Ring B and enone)

X-ray Crystallography for Absolute Stereochemistry and Conformation (if available for related chalcones)

The crystal structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone reveals a largely planar molecule. iiarjournals.org This planarity is a common feature of chalcones and is due to the delocalization of π-electrons across the enone system and the aromatic rings. The molecule engages in both intramolecular and intermolecular hydrogen bonding, which influences its packing in the crystal lattice. iiarjournals.org

Similarly, the crystal structure of 3,4-Dimethoxychalcone has been determined, showing a dihedral angle between the two benzene (B151609) rings of 25.75 (3)°. mdpi.com The crystal packing in this related molecule is stabilized by C—H⋯π interactions. mdpi.com These findings suggest that this compound would also adopt a relatively planar conformation, with the trans configuration of the double bond being the most stable arrangement. The orientation of the aromatic rings relative to each other would be influenced by steric and electronic factors of the substituents.

Table 5: Crystallographic Data for Related Chalcones

CompoundCrystal SystemSpace GroupKey Torsion/Dihedral Angles
2′,4′-dihydroxy-3,4-dimethoxychalconeNot specifiedNot specifiedLargely planar, C7-C8-C9-O5 torsion angle of 16.3(2)° iiarjournals.org
3,4-DimethoxychalconeOrthorhombicFdd2Dihedral angle between benzene rings: 25.75 (3)° mdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed article that adheres to the requested outline.

Therefore, detailed information regarding its cytostatic and cytotoxic effects on cancer cell lines like A549, SW620, and HepG2, its specific pathways for apoptosis induction, its effects on cell cycle modulation, and its efficacy against various bacterial and fungal strains could not be provided.

Pharmacological Investigations and Mechanistic Elucidation in Vitro & Cellular Levels

Antimicrobial Activities

Antiprotozoal Potential (e.g., Trichomonas gallinae, Plasmodium falciparum)

Investigations into the antiprotozoal activity of 3,4-Methylenedioxy-2',4'-dimethoxychalcone were conducted by searching established scientific databases. However, no specific studies detailing the efficacy or mechanism of action of this particular compound against the protozoan parasites Trichomonas gallinae or Plasmodium falciparum were identified. While the broader class of chalcones has been a subject of interest in antiprotozoal research, with some derivatives showing activity against P. falciparum, data specific to this compound is not available in the reviewed literature. researchgate.netgjbeacademia.comnih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

Modulation of Key Inflammatory Mediators (e.g., Cyclooxygenase, Prostaglandin E2, iNOS, NF-κB)

A targeted search for research documenting the effects of this compound on key inflammatory pathways yielded no specific results for this compound. Scientific literature describes the anti-inflammatory potential of other chalcone (B49325) derivatives, highlighting their ability to modulate mediators such as Cyclooxygenase (COX), Prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). nih.govdovepress.comajol.infonih.govnih.govnih.gov For instance, studies on compounds like 2'-hydroxy-4',6'-dimethoxychalcone and 3,4,5-trimethoxy-4'-fluorochalcone have shown significant inhibition of these inflammatory markers. nih.govnih.gov However, there is no available data from the conducted searches that specifically links this compound to the modulation of these pathways.

In Vitro Anti-inflammatory Assays

Despite the recognized anti-inflammatory properties of the chalcone scaffold, a review of available scientific literature found no published studies that have evaluated this compound in specific in vitro anti-inflammatory assays. Standard assays, such as those measuring the inhibition of pro-inflammatory cytokines or enzymes in cell cultures like RAW 264.7 macrophages, have been used to characterize other chalcones but not the specific compound . nih.govjapsonline.commdpi.com

Antioxidant Mechanisms

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is frequently evaluated using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. mdpi.commdpi.com These assays measure the capacity of a compound to donate an electron or hydrogen atom to neutralize stable radicals. nih.gov A thorough search of scientific databases revealed studies on the DPPH radical scavenging activity of various hydroxy- and methoxychalcones. capes.gov.brnih.gov However, no specific data from DPPH, ABTS, or similar assays quantifying the free-radical scavenging capacity of this compound could be located.

Cellular Antioxidant Defense Systems Modulation

Research into how compounds can bolster cellular antioxidant defenses often involves examining their influence on endogenous antioxidant enzymes and pathways. While some flavonoids and chalcone derivatives have been noted for their potential antioxidative properties at a cellular level, no specific studies were found that investigate the ability of this compound to modulate cellular antioxidant defense systems. nih.govresearchgate.netdntb.gov.ua Therefore, its mechanism of action in this context remains uncharacterized in the available literature.

Enzyme Inhibition Studies

The interaction of chalcones, a class of compounds to which this compound belongs, with various enzymes is a significant area of pharmacological research. These interactions can modulate metabolic pathways and influence the activity of therapeutic targets.

Screening of various chalcone derivatives has revealed that their inhibitory effects on CYP isoforms can be concentration-dependent. For example, in a study of 29 chalcones, three compounds—2,2'-dihydroxychalcone (B190322), 3,4,2',5'-tetramethoxychalcone, and 4-dimethylamino-2',4',6'-trimethoxychalcone—demonstrated concentration-dependent inhibition of CYP2B6. nih.gov Specifically, 2,2'-dihydroxychalcone and 4-dimethylamino-2',4',6'-trimethoxychalcone showed moderate inhibition at a concentration of 10 µM. nih.gov This suggests that the substitution pattern on the chalcone scaffold plays a crucial role in determining the extent of interaction with CYP enzymes.

Table 1: Inhibitory Activity of Selected Chalcones on CYP2B6

Compound Inhibition at 10 µM
2,2'-dihydroxychalcone Moderate
3,4,2',5'-tetramethoxychalcone Weaker
4-dimethylamino-2',4',6'-trimethoxychalcone Moderate

Data derived from a screening of 29 chalcone compounds. nih.gov

Chalcones have been investigated for their inhibitory potential against several therapeutic enzyme targets.

Quinone Reductase 2 (QR2): The unique active-site pocket of QR2 has been shown to bind natural polyphenols, including chalcone derivatives. nih.gov While direct inhibitory data for this compound on QR2 is not specified in the available literature, the structural class of chalcones is recognized for its potential to interact with this enzyme. nih.gov

Lipooxygenase (LOX): Various chalcone derivatives have demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways. mdpi.comdovepress.comtandfonline.com For instance, 2',5'-dimethoxy-3,4-dihydroxychalcone (B1236367) has been reported to inhibit 5-lipoxygenase. nih.gov In one study, a chalcone with a methoxymethylene substituent on one ring and three methoxy (B1213986) groups on the other (compound 3c) was identified as the most potent lipoxygenase inhibitor in the tested series, with an IC₅₀ value of 45 μM. mdpi.com Another compound, (E)-2-O-farnesyl chalcone, showed potent LOX-1 inhibition with an IC₅₀ of 5.7 µM. nih.gov

Table 2: Lipooxygenase Inhibitory Activity of Selected Chalcones

Compound Target IC₅₀ (μM)
2',5'-dimethoxy-3,4-dihydroxychalcone 5-lipoxygenase -
Chalcone 3c (specific methoxy substitutions) Soybean LOX 45
(E)-2-O-farnesyl chalcone LOX-1 5.7

Data compiled from multiple studies. mdpi.comnih.govnih.gov

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. researchgate.netnih.gov Several chalcone derivatives have been identified as XO inhibitors. researchgate.netnih.govnih.gov One study of thirty-five chalcone derivatives found that seventeen exhibited XO inhibitory activity at 200 µg/mL, with four of those showing more than 50% inhibition. researchgate.net Specifically, 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one showed strong activity with an IC₅₀ value of 15.31 µg/mL. researchgate.netbenthamopenarchives.com Another study highlighted 3,5,2',4'-tetrahydroxychalcone as a significant competitive inhibitor of xanthine oxidase with an IC₅₀ value of 22.5 μM. nih.gov A series of derivatives based on 3,4-dihydroxychalcone (B600350) also showed potent XO inhibitory activity, with IC₅₀ values ranging from 0.121 to 7.086 μM. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of Selected Chalcones

Compound Inhibition Type IC₅₀
1,3-bis(4-hydroxyphenyl)prop-2-en-1-one - 15.31 µg/mL
3,5,2',4'-tetrahydroxychalcone Competitive 22.5 μM
3,4-dihydroxychalcone derivatives - 0.121 - 7.086 μM

Data from various studies on chalcone derivatives. researchgate.netnih.govbenthamopenarchives.comnih.gov

Modulation of Cellular Signaling Pathways

The influence of chalcones extends to the modulation of complex cellular signaling pathways, including those governing cellular homeostasis and programmed cell death. The information below is based on studies of related chalcones, as direct research on this compound in these pathways is limited.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While direct evidence for this compound inducing autophagy is not available, other chalcones have been shown to modulate this pathway. The transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3) are master regulators of autophagy and lysosomal biogenesis. Research on related compounds suggests that chalcones can influence these pathways, although the precise mechanisms and the role of specific substitution patterns, such as the one found in this compound, require further investigation.

Beyond apoptosis, other forms of programmed cell death, such as pyroptosis and necroptosis, are critical in various physiological and pathological conditions. The ability of chalcones to influence these pathways is an emerging area of research. While specific data on this compound's effects on pyroptosis and necroptosis are not yet established, the broader class of chalcones is known to interact with cell death signaling. Further studies are needed to determine if this specific chalcone derivative can modulate these inflammatory forms of cell death.

Future Research Directions and Potential Applications in Academic Contexts

Design and Synthesis of Novel, More Potent Derivatives

The synthesis of chalcone (B49325) derivatives is a promising area of research. A foundational approach involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). For 3,4-Methylenedioxy-2',4'-dimethoxychalcone, this involves reacting 2,4-dimethoxyacetophenone with piperonal (B3395001). Future research can build upon this by systematically modifying the core structure to explore structure-activity relationships (SAR).

Key strategies for designing novel derivatives include:

Modification of the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto either aromatic ring can significantly alter the electronic properties and, consequently, the biological activity of the molecule.

Manipulation of the α,β-Unsaturated Ketone Moiety: The Michael acceptor capability of the enone system is often crucial for the biological activity of chalcones. Modifications to this linker, such as cyclization into heterocyclic systems (e.g., pyrazolines, flavanones), could lead to derivatives with novel mechanisms of action.

Stereoselective Synthesis: The (E)-isomer is typically more stable and common, but investigating the biological properties of the (Z)-isomer could reveal different activity profiles.

A patent for related 3',4'-methylenedioxy chalcone derivatives has demonstrated that such compounds can be synthesized from aromatic aldehydes and ketones and exhibit in-vitro activity against various tumor cell lines, suggesting that further derivatization could yield compounds with enhanced potency. google.com

Table 1: Potential Strategies for Derivative Synthesis

Modification StrategyTarget RegionPotential Functional Groups/ChangesRationale
Ring A Substitution2',4'-Dimethoxy Phenyl RingHydroxyl, Halogen, Nitro, AminoModulate electronic properties and hydrogen bonding potential.
Ring B Substitution3,4-Methylenedioxy Phenyl RingOpening the methylenedioxy ring to dihydroxy or dimethoxy groups.Alter receptor binding specificity and metabolic stability.
Enone Bridge Modificationα,β-Unsaturated KetoneCyclization, Reduction of the double bond.Change the geometry and reactivity of the molecule.

Elucidation of Additional Molecular Targets and Pathways

While the anti-tumor potential of related chalcones has been noted, the specific molecular targets of this compound remain to be fully elucidated. google.com Chalcones as a class are known to interact with a wide array of biological targets due to their flexible structure. google.com

Future research should focus on identifying and validating these targets using a variety of academic research techniques:

Affinity Chromatography and Mass Spectrometry: To identify binding proteins from cell lysates.

Computational Docking Studies: To predict binding affinities against known cancer-related targets such as kinases, tubulin, and proteases.

Enzymatic Assays: To confirm inhibitory activity against specific enzymes identified through screening or computational methods. For instance, some chalcone derivatives are known to be potential inhibitors of oxidoreductases and kinases. researchgate.net

Reverse Genetics: Using techniques like CRISPR/Cas9 or siRNA to knock down potential target genes and observe changes in cellular response to the compound.

Given the 3,4-methylenedioxy group, a feature of molecules like 3,4-Methylenedioxymethamphetamine (MDMA) that interact with monoamine transporters, it would also be a novel academic pursuit to investigate potential interactions with neuronal targets like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Combinatorial Studies with Existing Therapeutic Agents

A significant area of pre-clinical research is evaluating the potential for synergistic effects when a novel compound is combined with established therapeutic agents. The aforementioned patent on related derivatives used 5-fluorouracil (B62378) as a reference drug, showing the derivatives had superior tumor suppression activity. google.com This provides a clear starting point for combinatorial studies.

Future in vitro research could explore combinations of this compound with:

Conventional Chemotherapeutics: Agents like cisplatin, doxorubicin, or paclitaxel (B517696) could be tested to see if the chalcone can enhance their efficacy or overcome resistance mechanisms.

Targeted Therapies: Combining the chalcone with inhibitors of specific signaling pathways (e.g., EGFR inhibitors, BRAF inhibitors) could lead to synergistic cell death in cancer models.

Radiotherapy: Investigating whether the compound can act as a radiosensitizer to improve the effectiveness of radiation in killing cancer cells.

The isobologram analysis method would be essential in these studies to quantitatively determine whether the observed effects are synergistic, additive, or antagonistic.

Development of Advanced Delivery Systems for In Vitro Studies

Like many chalcones, this compound is a hydrophobic molecule, which can limit its solubility in aqueous media used for in vitro assays, potentially leading to inaccurate assessments of its biological activity. Research into advanced delivery systems can address this limitation.

Potential avenues for academic investigation include:

Nanoparticle Encapsulation: Formulating the chalcone within polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles to improve its dispersion and cellular uptake in culture media.

Liposomal Formulation: Encapsulating the compound in liposomes can enhance its stability and facilitate its entry into cells via membrane fusion.

Inclusion Complexes: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of the chalcone for cell-based experiments.

These advanced formulations would allow for more reliable and reproducible data in in vitro biological assays, providing a more accurate picture of the compound's intrinsic potency.

Investigation of Broader Biological Activities and Therapeutic Potential (non-clinical)

Beyond anti-tumor effects, the chalcone scaffold is associated with a wide spectrum of biological activities. researchgate.net A comprehensive investigation into the broader potential of this compound is warranted.

Potential areas for non-clinical, academic screening include:

Antioxidant and Anti-inflammatory Activity: Many chalcones can scavenge free radicals and inhibit pro-inflammatory enzymes and pathways like COX, LOX, and NF-κB.

Antimicrobial and Antiviral Properties: The α,β-unsaturated ketone system can react with microbial proteins, suggesting potential for antimicrobial activity.

Neuroprotective Effects: Given the structural similarity to certain neuroactive compounds, its potential to protect neurons from oxidative stress or excitotoxicity could be explored in cell-based models of neurodegenerative diseases.

Autophagy Modulation: A related compound, 4,4'-dimethoxychalcone, has been shown to promote longevity across species by inducing autophagy. nih.gov Investigating whether this compound shares this activity could open up new research avenues.

Table 2: Potential Broader Biological Activities for Investigation

Biological ActivityExample In Vitro AssayPotential Relevance
Anti-inflammatoryLPS-induced nitric oxide production in macrophagesModels for inflammatory conditions
AntioxidantDPPH radical scavenging assayModels for oxidative stress-related damage
AntimicrobialMinimum Inhibitory Concentration (MIC) against bacterial strainsBasic research into new antimicrobial scaffolds
Autophagy InductionLC3-II protein expression analysis by Western blotResearch into cellular aging and homeostasis

Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, modern systems biology approaches are indispensable. nih.gov Rather than focusing on a single target, omics technologies allow for the simultaneous analysis of thousands of molecular changes. nih.gov

A multi-omics approach in an academic setting could involve:

Transcriptomics (RNA-Seq): To identify global changes in gene expression in cells treated with the compound, revealing which signaling pathways are activated or inhibited.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To study alterations in cellular metabolism, which is often reprogrammed in disease states and can be a target of therapeutic intervention.

Integrating these large datasets can help construct a comprehensive picture of the compound's mechanism of action, identify novel biomarkers of response, and uncover unexpected biological effects, guiding further hypothesis-driven research. nih.govnih.gov

Q & A

Q. What are the primary natural sources and isolation protocols for 3,4-Methylenedioxy-2',4'-dimethoxychalcone?

This chalcone is primarily isolated from Millettia erythrocalyx (Hong E Ji Xue Teng) using ethanol or methanol extraction followed by column chromatography (silica gel or Sephadex LH-20). Key steps include:

  • Plant material preparation : Dried stems/leaves ground to powder and defatted with hexane.
  • Extraction : Polar solvents (e.g., 80% ethanol) under reflux.
  • Purification : Fractionation guided by TLC and HPLC, with structural confirmation via NMR and MS .

Q. How is the compound structurally characterized?

Core methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituents (e.g., methylenedioxy and methoxy groups) and chalcone backbone.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (C₁₈H₁₆O₅, MW 312.33) .
  • UV-Vis Spectroscopy : Bands I (340–344 nm) and II (290–298 nm) typical of chalcones, aiding preliminary identification .

Q. What preliminary bioactivity data exist for this compound?

Early studies highlight:

  • Antioxidant activity : Radical scavenging in DPPH assays.
  • Anti-inflammatory potential : Inhibition of COX-2 in cell-based models.
  • Natural product synergy : Co-isolation with flavonoids in Millettia species suggests combinatorial effects .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and purity?

Key strategies:

  • Claisen-Schmidt condensation : Reacting 3,4-methylenedioxyacetophenone with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Purification : Recrystallization (e.g., methanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological recommendations:

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and positive controls (e.g., quercetin for antioxidants).
  • Dose-response validation : Test concentrations from 1–100 μM to rule out cytotoxicity (e.g., MTT assay).
  • Metabolic stability : Assess hepatic microsomal degradation to clarify in vivo relevance .

Q. What advanced analytical methods validate purity and stability?

  • HPLC-DAD/MS : Quantify purity (>95%) using C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 280 nm.
  • Stability studies : Monitor degradation under light, heat (40°C), and humidity (75% RH) over 6 months .

Q. What in vivo models are suitable for studying its pharmacological effects?

  • Ischemic flap necrosis (rats) : Oral administration (10–50 mg/kg) to assess autophagy activation via TFEB pathway.
  • UV protection (mice) : Topical application in creams (0.1–1% w/w) with SPF measurement via diffuse reflectance spectroscopy .

Safety and Handling

  • Storage : -20°C in airtight, light-protected containers .
  • PPE : Gloves, lab coats, and respirators during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.